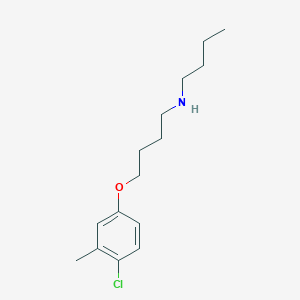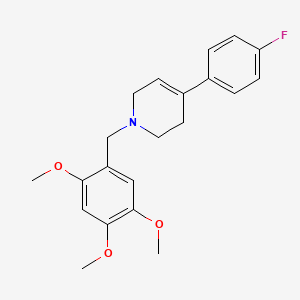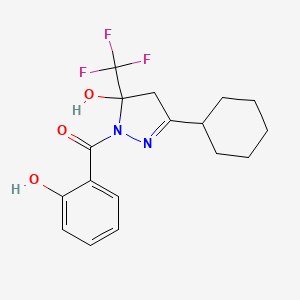
N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine, also known as BAM-15, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BAM-15 has been found to have a unique mechanism of action that allows it to alter mitochondrial function, making it a valuable tool for investigating the role of mitochondria in various physiological processes.
Wirkmechanismus
N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine acts as a protonophore, meaning that it can disrupt the proton gradient across the mitochondrial membrane. This disruption leads to an increase in mitochondrial respiration and ATP production, as well as a decrease in reactive oxygen species (ROS) production. The exact mechanism by which N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine alters mitochondrial function is still being investigated, but it is thought to involve the uncoupling of oxidative phosphorylation.
Biochemical and Physiological Effects
N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine has been found to have a number of biochemical and physiological effects. In addition to its ability to alter mitochondrial function, N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine has been found to increase glucose uptake and enhance insulin sensitivity in adipocytes. It has also been shown to improve glucose tolerance and reduce insulin resistance in mice fed a high-fat diet.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine is its ability to selectively target mitochondria, making it a valuable tool for investigating the role of mitochondria in various physiological processes. However, N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine also has some limitations. For example, its effects on mitochondrial function can be dose-dependent, and it may have different effects on different cell types. Additionally, the mechanism by which N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine alters mitochondrial function is still not fully understood, which may limit its usefulness in some experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine. One area of interest is the role of N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine in cancer cell metabolism, and whether it could be used as a therapeutic agent for cancer treatment. Additionally, further investigation into the mechanism by which N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine alters mitochondrial function could lead to the development of new drugs that target mitochondrial dysfunction in various diseases. Finally, the development of new tools for studying mitochondrial function, such as fluorescent probes that can selectively target mitochondria, could help to further expand the use of N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine in scientific research.
Synthesemethoden
The synthesis of N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine involves the reaction of 4-chloro-3-methylphenol with butylamine in the presence of a base catalyst. The resulting product is then treated with butyryl chloride to yield N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine. The synthesis of N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine has been well-documented in the scientific literature, and the compound is readily available for purchase from chemical suppliers.
Wissenschaftliche Forschungsanwendungen
N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine has been used in a variety of scientific studies to investigate the role of mitochondria in various physiological processes. For example, N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine has been used to study the effects of mitochondrial dysfunction on cancer cell metabolism, as well as the role of mitochondrial function in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-butyl-4-(4-chloro-3-methylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO/c1-3-4-9-17-10-5-6-11-18-14-7-8-15(16)13(2)12-14/h7-8,12,17H,3-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNWTECPTFUQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=CC(=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5198351.png)
![N-[3-(4-chloro-3-methylphenoxy)propyl]-1-butanamine](/img/structure/B5198359.png)



![N-(3-chloro-4-methylphenyl)-3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide](/img/structure/B5198404.png)
![1,3-benzodioxol-5-yl[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5198405.png)

![N-[1-(4-pyridinyl)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5198427.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5198438.png)


![4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide](/img/structure/B5198448.png)
![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide](/img/structure/B5198455.png)